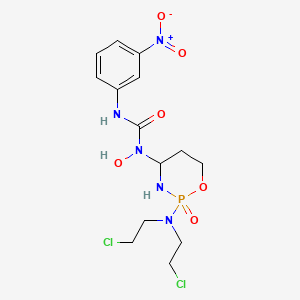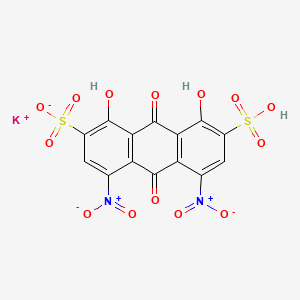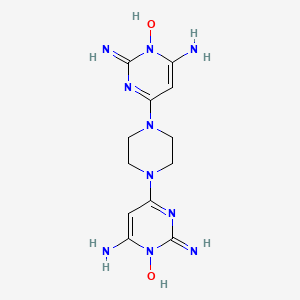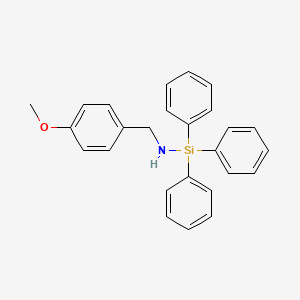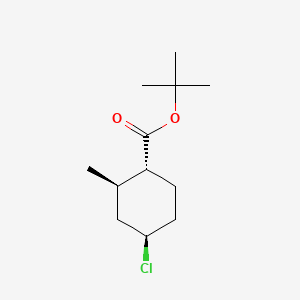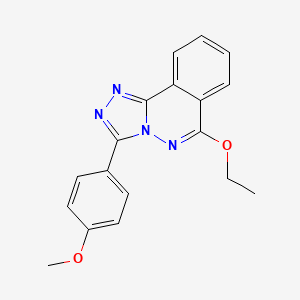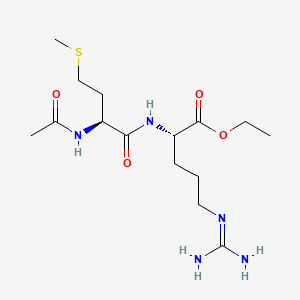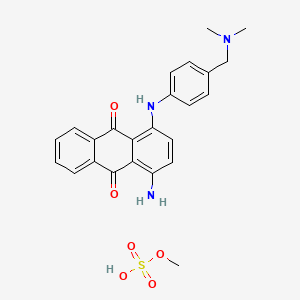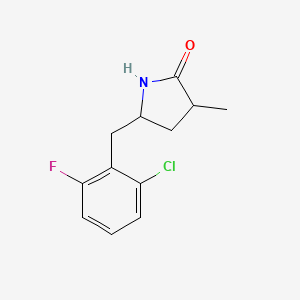
Ethanimidothioic acid, N,N'-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the ethanimidothioic acid core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the phenylmethoxy group: This step involves the addition of the phenylmethoxy group to the core structure through a series of reactions.
Formation of the oxysulfinyl and methylimino groups: These groups are introduced through specific reactions that involve the use of reagents such as sulfinyl chlorides and methylamine.
Esterification: The final step involves the esterification of the compound to form the dimethyl ester.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and in catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can be compared with other similar compounds, such as:
Ethanimidothioic acid derivatives: These compounds share the ethanimidothioic acid core but differ in their functional groups and overall structure.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group but different core structures.
Oxysulfinyl and methylimino derivatives: Compounds that contain oxysulfinyl and methylimino groups but have different core structures.
Propriétés
Numéro CAS |
81877-65-8 |
|---|---|
Formule moléculaire |
C20H30N4O9S4 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
methyl (1Z)-N-[methyl-[2-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-3-phenylmethoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C20H30N4O9S4/c1-15(34-5)21-30-19(25)32-36(27)23(3)12-18(14-29-13-17-10-8-7-9-11-17)24(4)37(28)33-20(26)31-22-16(2)35-6/h7-11,18H,12-14H2,1-6H3/b21-15-,22-16- |
Clé InChI |
GIOCPTZKJNHYJZ-BMJUYKDLSA-N |
SMILES isomérique |
C/C(=N/OC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)O/N=C(/C)\SC)/SC |
SMILES canonique |
CC(=NOC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)ON=C(C)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


